molecular formula C8H6N2O2 B3065236 2-methyl-4H-pyrido[3,2-d][1,3]oxazin-4-one CAS No. 3303-17-1

2-methyl-4H-pyrido[3,2-d][1,3]oxazin-4-one

Cat. No.: B3065236
CAS No.: 3303-17-1
M. Wt: 162.15 g/mol
InChI Key: GXRYGEWSJKOGND-UHFFFAOYSA-N
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Description

“2-methyl-4H-pyrido[3,2-d][1,3]oxazin-4-one” is a chemical compound that has been studied for its potential pharmaceutical use . It’s a part of the larger family of oxazinones, which are heterocyclic compounds containing an oxazine ring fused with a benzene ring .


Synthesis Analysis

The synthesis of “this compound” involves the reaction with active methylene compounds . This reaction provides an efficient route to 3-substituted 4-hydroxy-1,8-naphthyridin-2-ones . In the case of cyanoacetic esters, the intermediate C-acylation compounds were isolated and subsequently cyclized .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, as it belongs to the class of oxazinones. These compounds contain an oxazine ring, which is a six-membered heterocyclic ring with oxygen and nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied, particularly its reactions with active methylene compounds . These reactions provide a new efficient route to 3-substituted 4-hydroxy-1,8-naphthyridin-2-ones .

Scientific Research Applications

Synthesis and Reactivity

The compound 2-methyl-4H-pyrido[3,2-d][1,3]oxazin-4-one has been explored in various synthetic contexts. One study described the synthesis of unreported 2-substituted 4H-pyrido[1,3]oxazin-4-ones via intramolecular O-arylation, demonstrating the compound's broad applicability in medicinal chemistry (Slowinski et al., 2013). Another research focused on its reactivity under microwave irradiation conditions, leading to the synthesis of various heterocyclic compounds (Prousis et al., 2013).

Applications in Heterocyclic Chemistry

Several studies have leveraged this compound for the synthesis of other heterocyclic compounds. For instance, pyridyl-substituted 1,3,5-triazines were synthesized from 4H-pyrido[1,3]oxazin-4-ones, showcasing its potential in various application fields (Le Falher et al., 2014). Additionally, there's research on the one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones, demonstrating the efficiency of this approach in preparing such compounds (Cho et al., 2003).

Potential in Agricultural Chemistry

A study presented the design, synthesis, and herbicidal activity of novel derivatives of this compound, indicating its potential use in agriculture (Sun et al., 2019).

Properties

IUPAC Name

2-methylpyrido[3,2-d][1,3]oxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-5-10-6-3-2-4-9-7(6)8(11)12-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRYGEWSJKOGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)O1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480352
Record name 5-Azaacetanthranil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3303-17-1
Record name 5-Azaacetanthranil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Imidazo[4,5-c][1,5]naphthyridine-2,4-diamines of the invention can be prepared according to Reaction Scheme V, wherein D, R, R1, R4a, Ph, m, and p are as defined above. 3-Aminopyridine-2-carboxylic acids of Formula XXXIII are known and can be prepared by known methods. The compound where n and m are both 0 is commercially available. In step (1) of Reaction Scheme V, a 3-aminopyridine-2-carboxylic acid of Formula III is heated with acetic anhydride to provide a 2-methyl-4H-pyrido[3,2-d][1,3]oxazin-4-one of Formula XXXIV.
[Compound]
Name
Imidazo[4,5-c][1,5]naphthyridine-2,4-diamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-Aminopyridine-2-carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Formula XXXIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Formula III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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